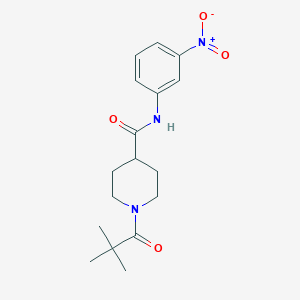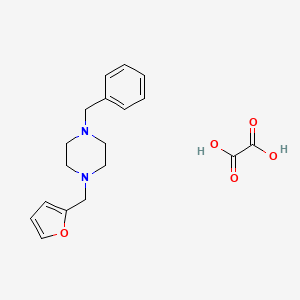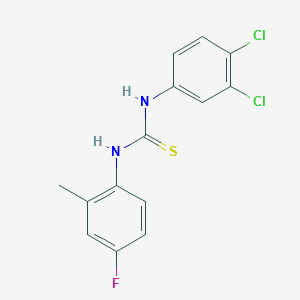![molecular formula C16H23N3O4 B4649714 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a tert-butylbenzoyl moiety, and a methoxyethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-methoxyethyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tert-butylbenzoyl moiety may enhance the compound’s stability and binding affinity, while the methoxyethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylbenzoyl)hydrazinecarbothioamide: Similar structure but with a carbothioamide group instead of an oxoacetamide group.
2-(4-tert-butylbenzoyl)-N-(2-methyl-2-propenyl)hydrazinecarbothioamide: Features a propenyl group, offering different reactivity and applications.
Uniqueness
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrazinyl and oxoacetamide groups make it versatile for various chemical reactions and research applications.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)12-7-5-11(6-8-12)13(20)18-19-15(22)14(21)17-9-10-23-4/h5-8H,9-10H2,1-4H3,(H,17,21)(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGXEPDPOYXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![4-FLUORO-N-[1-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4649672.png)
![(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B4649673.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4649699.png)
![(3,4-DIMETHYLPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4649706.png)


